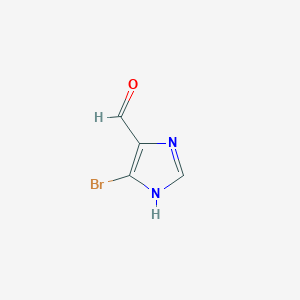

5-溴-1H-咪唑-4-甲醛

描述

5-Bromo-1H-imidazole-4-carbaldehyde is a chemical compound with the molecular formula C4H3BrN2O and a molecular weight of 174.98 . It is a solid substance and is often used in the synthesis of various imidazole derivatives .

Synthesis Analysis

The synthesis of imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, has been a topic of interest in recent years . Various methods have been developed for the regiocontrolled synthesis of substituted imidazoles . These methods are based on the functional group compatibility of the process and the resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-imidazole-4-carbaldehyde consists of a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and one bromine atom . The InChI code for this compound is 1S/C4H3BrN2O/c5-4-3 (1-8)6-2-7-4/h1-2H, (H,6,7) .Chemical Reactions Analysis

Imidazole derivatives, including 5-Bromo-1H-imidazole-4-carbaldehyde, are key components in a variety of functional molecules used in everyday applications . The bonds formed during the formation of the imidazole are crucial in these reactions .Physical and Chemical Properties Analysis

5-Bromo-1H-imidazole-4-carbaldehyde is a solid substance . It is stored in an inert atmosphere at a temperature between 2-8°C .科学研究应用

咪唑衍生物的合成: Iddon 等人 (1995) 研究了咪唑衍生物的合成,包括 4-溴咪唑-2-甲醛,突出了它们作为有机合成中关键中间体的潜力 Iddon, Petersen, Becher, & Christensen, 1995.

在生物碱合成中的应用: 安藤和寺岛 (2010) 实现了一种新型的 2-氨基-1H-咪唑-4-甲醛衍生物合成,证明了它们在有效合成氨基咪唑生物碱(如类固醇和海门丁)中的效用 Ando & Terashima, 2010.

铜催化的氧化偶联反应: 李等人 (2015) 开发了一种使用铜催化的氧化偶联合成 1,2,4-三取代-1H-咪唑-5-甲醛的方法,突出了在温和条件下与官能团兼容的方法 Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015.

咪唑羧酸的合成: Chornous、Grozav 和 Vovk (2011) 报道了 1-芳基-2,4-二卤-1H-咪唑-5-羧酸及其衍生物的合成,这些物质源自 1-芳基-4-氯(2,4-二氯)-1H-咪唑-5-甲醛 Chornous, Grozav, & Vovk, 2011.

咪唑甲醛衍生物的合成: Orhan 等人 (2019) 专注于合成和表征新的 4-甲基-5-咪唑甲醛衍生物,这些衍生物可能表现出生物活性 Orhan, Kose, Alkan, & Öztürk, 2019.

噻吩并嘌呤的合成: Hawkins、Iddon 和 Longthorne (1995) 合成了 1-苄基-4-溴咪唑-5-甲醛,并证明了它们对亲核取代的抗性,促进了噻吩并嘌呤的合成 Hawkins, Iddon, & Longthorne, 1995.

自旋探针合成: Kirilyuk 等人 (2003) 描述了 4,4-二甲基-4H-咪唑-5-甲醛肟 3-氧化物的制备,以及它们在合成 pH 敏感自旋探针中的应用 Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003.

噻吩并[2,3-d]咪唑的合成: Iddon、Khan 和 Lim (1987) 从 1-单保护和 1,2-二保护 4-溴咪唑-5-甲醛实现了噻吩并[2,3-d]咪唑的合成 Iddon, Khan, & Lim, 1987.

安全和危害

The safety information for 5-Bromo-1H-imidazole-4-carbaldehyde includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

未来方向

While specific future directions for 5-Bromo-1H-imidazole-4-carbaldehyde were not found in the retrieved information, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the wide range of applications of this important heterocycle .

作用机制

Target of Action

Imidazoles, the class of compounds to which it belongs, are known to interact with a diverse range of biological targets .

Mode of Action

It’s known that imidazole derivatives can undergo reductive amination with amines in the presence of sodium borohydride to form secondary amines . This reaction could potentially influence the compound’s interaction with its biological targets.

Biochemical Pathways

Imidazoles are key components in a variety of biochemical applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Pharmacokinetics

Imidazoles are generally highly soluble in water and other polar solvents, which could influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

It’s worth noting that certain imidazole derivatives should be stored in an inert atmosphere and at low temperatures (2-8°c) to maintain their stability .

生化分析

Biochemical Properties

5-Bromo-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it can act as a substrate for enzyme-catalyzed reactions, leading to the formation of imidazole derivatives with potential therapeutic applications. The aldehyde group in 5-Bromo-1H-imidazole-4-carbaldehyde allows it to form Schiff bases with amines, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Cellular Effects

The effects of 5-Bromo-1H-imidazole-4-carbaldehyde on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways that lead to programmed cell death. Additionally, 5-Bromo-1H-imidazole-4-carbaldehyde has been observed to inhibit the proliferation of certain cell lines, making it a potential candidate for anticancer therapies .

Molecular Mechanism

At the molecular level, 5-Bromo-1H-imidazole-4-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit enzyme activity by forming covalent bonds with the active site, thereby preventing substrate binding. Additionally, 5-Bromo-1H-imidazole-4-carbaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-imidazole-4-carbaldehyde can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 5-Bromo-1H-imidazole-4-carbaldehyde may undergo degradation, leading to the formation of by-products that can affect its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-imidazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to adverse effects such as organ toxicity and systemic inflammation. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

5-Bromo-1H-imidazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of 5-Bromo-1H-imidazole-4-carbaldehyde .

Transport and Distribution

Within cells and tissues, 5-Bromo-1H-imidazole-4-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The distribution of 5-Bromo-1H-imidazole-4-carbaldehyde can affect its biological activity, as its accumulation in certain tissues may enhance its therapeutic effects or contribute to toxicity .

Subcellular Localization

The subcellular localization of 5-Bromo-1H-imidazole-4-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production .

属性

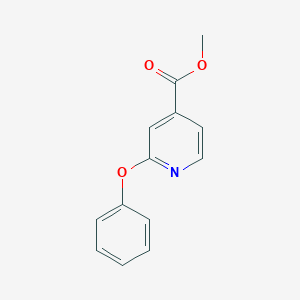

IUPAC Name |

5-bromo-1H-imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-4-3(1-8)6-2-7-4/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKUPAMDYXOQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700692 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-01-6 | |

| Record name | 5-Bromo-1H-imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B1443239.png)

![2-(hydroxymethyl)-5-[(3-methoxybenzyl)oxy]-4H-pyran-4-one](/img/structure/B1443245.png)

![4-[3-(Furan-2-yl)-6-oxopyridazin-1-yl]butanoic acid](/img/structure/B1443259.png)

![8-Benzyl-1,8-diazaspiro[4.5]decane dihydrochloride](/img/structure/B1443260.png)